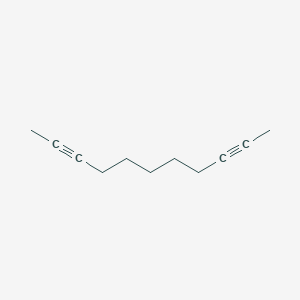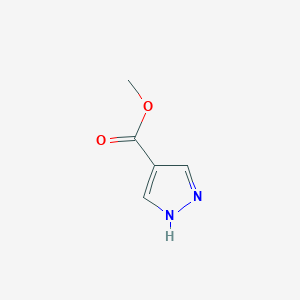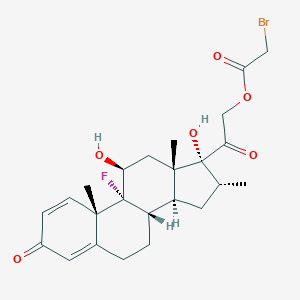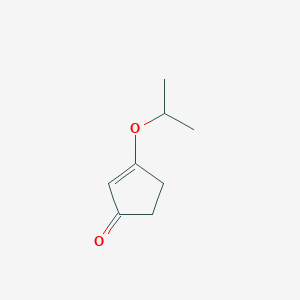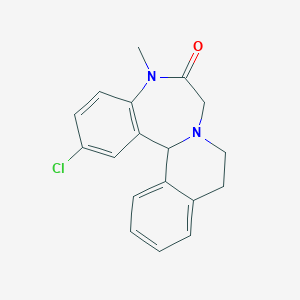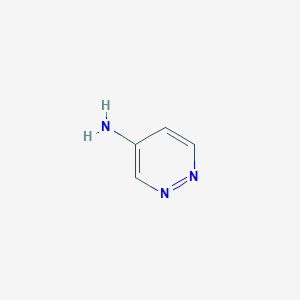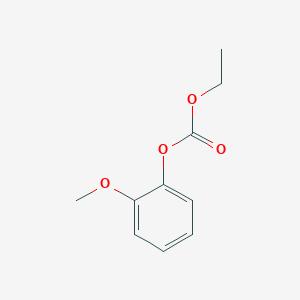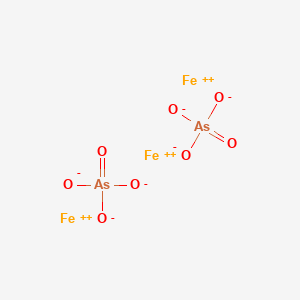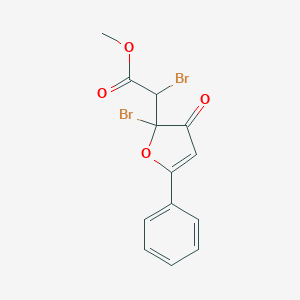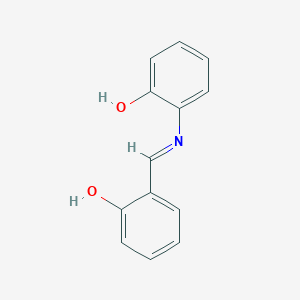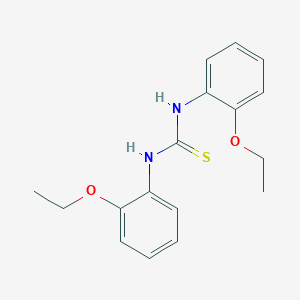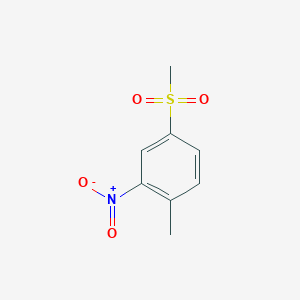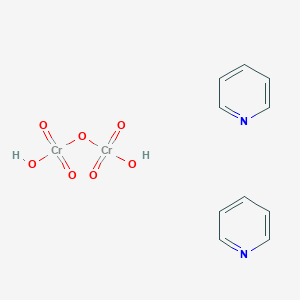![molecular formula C13H10F3NO2S B156674 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-45-5](/img/structure/B156674.png)
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid, also known as TFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in cancer growth and inflammation. For example, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways.
Effets Biochimiques Et Physiologiques
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to modulate the expression of specific genes involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its high potency and specificity for its target enzymes and proteins. This makes it an ideal compound for use in laboratory experiments investigating the molecular mechanisms of cancer and inflammation. However, one limitation of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of novel analogs of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be investigated for its potential use in combination with other anticancer and anti-inflammatory agents to enhance their therapeutic efficacy. Finally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be explored for its potential use in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is a promising chemical compound with potential uses in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its high potency and specificity for its target enzymes and proteins make it an ideal compound for laboratory experiments investigating the molecular mechanisms of cancer and inflammation. Further research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-(4-Trifluoromethylthiazol-2-yl)aniline with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate. The resulting product is purified through recrystallization to obtain 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid in a high yield and purity.
Applications De Recherche Scientifique
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid inhibits the growth of cancer cells and reduces inflammation by targeting specific molecular pathways. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been investigated for its potential use as a diagnostic tool for cancer detection.
Propriétés
Numéro CAS |
132483-45-5 |
|---|---|
Nom du produit |
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C13H10F3NO2S |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
2-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-4-9(5-3-8)11-17-10(6-20-11)13(14,15)16/h2-7H,1H3,(H,18,19) |
Clé InChI |
RZGQWNSRTRQUHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



